molecular formula C22H22N2O2 B3313374 N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946362-80-7

N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3313374
CAS No.: 946362-80-7
M. Wt: 346.4 g/mol
InChI Key: MASJCKREPOGJMD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a methylphenyl group, and a dimethylphenyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylphenylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or nucleophiles like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics and other high-tech applications.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • 3,5-dimethyl-N-[(4-methylphenyl)methyl]aniline

Uniqueness

N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both methylphenyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-4-6-18(7-5-15)13-24-14-19(8-9-21(24)25)22(26)23-20-11-16(2)10-17(3)12-20/h4-12,14H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASJCKREPOGJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

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